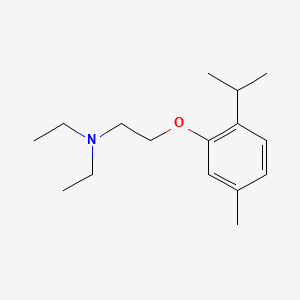

2-Thymoloxytriethylamine

Description

Structure

3D Structure

Properties

CAS No. |

3562-20-7 |

|---|---|

Molecular Formula |

C16H27NO |

Molecular Weight |

249.39 g/mol |

IUPAC Name |

N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine |

InChI |

InChI=1S/C16H27NO/c1-6-17(7-2)10-11-18-16-12-14(5)8-9-15(16)13(3)4/h8-9,12-13H,6-7,10-11H2,1-5H3 |

InChI Key |

NWMFJTRBFZCTSP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=C(C=CC(=C1)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Thymol Ether Derivatives Utilizing Triethylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of novel thymol ether derivatives, with a specific focus on the utility of triethylamine as a base. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant chemical transformations to support researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Thymol, a naturally occurring phenolic monoterpenoid, is a well-established compound with a broad spectrum of biological activities, including antiseptic, antibacterial, and antifungal properties. The structural modification of thymol, particularly through the derivatization of its hydroxyl group to form ethers, presents a promising avenue for the development of new therapeutic agents with enhanced potency and modulated pharmacokinetic profiles. The selection of a suitable base is critical in the O-alkylation of thymol. While strong bases are commonly employed, the use of a weaker, non-nucleophilic base such as triethylamine can offer advantages in terms of selectivity and functional group tolerance. This guide focuses on the application of triethylamine in the synthesis of novel thymol ether derivatives, providing a practical resource for chemists in the pharmaceutical and life sciences.

Synthesis of Thymol Ether Derivatives: The Role of Triethylamine

The synthesis of thymol ethers is typically achieved through a Williamson ether synthesis or a related nucleophilic substitution reaction. In this context, triethylamine serves as a base to deprotonate the phenolic hydroxyl group of thymol, thereby generating the thymolate anion. This anion then acts as a nucleophile, attacking an alkyl halide to form the corresponding ether.

While triethylamine is a relatively weak base compared to alkali metal hydroxides or hydrides, it can be an effective catalyst for the etherification of phenols under specific reaction conditions. Its use is particularly advantageous when substrates are sensitive to stronger bases.

General Reaction Scheme

The general reaction for the synthesis of thymol ether derivatives using triethylamine can be depicted as follows:

Caption: General reaction scheme for thymol ether synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of thymol ether derivatives using triethylamine.

General Procedure for the Etherification of Thymol

A general method for the synthesis of thymol ethers involves the reaction of thymol with an appropriate alkyl halide in the presence of triethylamine in a suitable solvent, such as diethyl ether.[1]

Materials:

-

Thymol

-

Alkyl halide (e.g., 2-chloropropane)

-

Triethylamine (TEA)

-

Diethyl ether (anhydrous)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a solution of thymol (1.0 eq) and triethylamine (1.0 eq) in diethyl ether, add an excess of the alkyl halide.

-

Stir the reaction mixture for approximately 10 hours at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction mixture with distilled water.

-

Extract the aqueous layer with diethyl ether (3 x 15 ml).

-

Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (e.g., 8:2 v/v) as the eluent to obtain the pure thymol ether derivative.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of a specific thymol ether derivative using triethylamine.

| Product Name | Alkyl Halide | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Isopropoxy-1-isopropyl-4-methylbenzene | 2-chloropropane | Triethylamine | Diethyl ether | 10 hours | N/A | [1] |

Note: While the synthesis of 2-isopropoxy-1-isopropyl-4-methylbenzene using triethylamine has been described, the specific yield for this reaction was not reported in the available literature. The same source reported a 79% yield for the synthesis of a thymyl formate (an ester) using a different method.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of thymol ether derivatives.

References

An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-Thymoloxytriethylamine

This guide provides a comprehensive overview of a proposed protocol for the synthesis of 2-Thymoloxytriethylamine, a molecule of interest for researchers in drug development and related scientific fields. The synthesis is based on the well-established Williamson ether synthesis, a robust method for the formation of ethers.[1][2][3] This document outlines the necessary reagents, detailed experimental procedures, and quantitative data, presented in a clear and accessible format for laboratory application.

Reaction Principle

The synthesis of this compound is achieved by the nucleophilic substitution (SN2) reaction between the sodium or potassium salt of thymol (thymolate) and an alkylating agent, 2-chloro-N,N-diethylethylamine.[1][2] Thymol, a naturally occurring phenolic compound, is first deprotonated by a suitable base to form a more potent nucleophile, the thymolate anion.[4][5] This anion then attacks the electrophilic carbon of 2-chloro-N,N-diethylethylamine, displacing the chloride leaving group to form the desired ether product.

The overall reaction is as follows:

(CH₃)₂CHC₆H₃(CH₃)OH + ClCH₂CH₂N(C₂H₅)₂ + Base → (CH₃)₂CHC₆H₃(CH₃)OCH₂CH₂N(C₂H₅)₂ + Base·HCl

Quantitative Data Presentation

For successful synthesis, a thorough understanding of the properties of the reactants and the specific reaction parameters is essential. The following tables summarize this critical information.

Table 1: Physicochemical Properties of Key Reactants

| Property | Thymol | 2-Chloro-N,N-diethylethylamine Hydrochloride |

| IUPAC Name | 2-isopropyl-5-methylphenol | 2-chloro-N,N-diethylethanamine hydrochloride |

| Molecular Formula | C₁₀H₁₄O[6] | C₆H₁₄ClN · HCl |

| Molar Mass ( g/mol ) | 150.22[5][6][7] | 172.10 |

| Appearance | Colorless crystalline solid[6][8] | White crystals |

| Melting Point (°C) | 49-51[4][5] | 208-210 |

| Boiling Point (°C) | 232[4][5][6] | N/A |

| Density (g/cm³) | 0.96[4][5][6] | N/A |

| pKa | 10.59[4][5] | N/A |

| Solubility | Soluble in organic solvents; slightly soluble in water[5][6] | Data not readily available, but likely soluble in polar solvents. |

Table 2: Proposed Laboratory-Scale Reaction Parameters

| Parameter | Value/Description | Rationale |

| Reactant Molar Ratio | Thymol : 2-Chloro-N,N-diethylethylamine HCl : Base | 1.0 : 1.1 : 2.2 |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents favor SN2 reactions.[1] |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A moderately strong base, sufficient to deprotonate thymol and neutralize the hydrochloride salt. |

| Reaction Temperature | 80-100 °C | Typical temperature range for Williamson ether synthesis to ensure a reasonable reaction rate.[1][2] |

| Reaction Time | 4-8 hours | Standard duration for this type of reaction, which can be monitored by TLC.[1][2] |

| Work-up Procedure | Aqueous work-up followed by extraction | Standard procedure to remove inorganic salts and isolate the crude product. |

| Purification Method | Column Chromatography or Vacuum Distillation | To obtain the final product with high purity. |

Detailed Experimental Protocol

Materials and Reagents:

-

Thymol (99%)

-

2-Chloro-N,N-diethylethylamine hydrochloride (99%)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thymol (1.0 eq), 2-chloro-N,N-diethylethylamine hydrochloride (1.1 eq), and finely powdered anhydrous potassium carbonate (2.2 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to thymol).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for 4-8 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers.

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography or vacuum distillation to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. webqc.org [webqc.org]

- 5. Thymol - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thymol | 89-83-8 [chemicalbook.com]

Characterization of 2-Thymoloxytriethylamine using NMR and mass spectrometry.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods for the characterization of 2-Thymoloxytriethylamine. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure and confirm the identity of this compound. Detailed experimental protocols and data interpretation are presented to assist researchers in the analysis of this and structurally related molecules.

Introduction

This compound is a tertiary amine derivative of thymol, a naturally occurring phenolic compound. The structural elucidation and confirmation of such molecules are critical in various stages of drug discovery and development, from synthesis verification to metabolic profiling. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight determination and fragmentation patterns, which are crucial for structural confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A 5-10 mg sample of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A total of 16 scans were accumulated with a relaxation delay of 1.0 seconds. The spectral width was set to 16 ppm.

2.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence was used, with a spectral width of 240 ppm. A total of 1024 scans were averaged with a relaxation delay of 2.0 seconds.

Mass Spectrometry (MS)

2.2.1. Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol. The solution was further diluted to 10 µg/mL with the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for analysis.

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS): The analysis was performed on a high-resolution time-of-flight (TOF) mass spectrometer coupled with a liquid chromatography system. A C18 column was used for separation with a gradient elution profile. The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The mass range was set from m/z 50 to 500.

Data Presentation

NMR Spectroscopic Data

Table 1: ¹H NMR Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 | d, J=7.6 Hz | 1H | Ar-H |

| 6.75 | d, J=7.6 Hz | 1H | Ar-H |

| 6.65 | s | 1H | Ar-H |

| 4.10 | t, J=6.0 Hz | 2H | -O-CH₂- |

| 3.15 | sept, J=6.8 Hz | 1H | -CH(CH₃)₂ |

| 2.90 | t, J=6.0 Hz | 2H | -CH₂-N(CH₂CH₃)₂ |

| 2.65 | q, J=7.2 Hz | 4H | -N(CH₂CH₃)₂ |

| 2.28 | s | 3H | Ar-CH₃ |

| 1.22 | d, J=6.8 Hz | 6H | -CH(CH₃)₂ |

| 1.10 | t, J=7.2 Hz | 6H | -N(CH₂CH₃)₂ |

Table 2: ¹³C NMR Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | Ar-C-O |

| 136.5 | Ar-C-CH(CH₃)₂ |

| 126.0 | Ar-CH |

| 125.8 | Ar-C-CH₃ |

| 122.5 | Ar-CH |

| 112.0 | Ar-CH |

| 67.0 | -O-CH₂- |

| 52.5 | -CH₂-N(CH₂CH₃)₂ |

| 47.8 | -N(CH₂CH₃)₂ |

| 27.0 | -CH(CH₃)₂ |

| 22.8 | -CH(CH₃)₂ |

| 20.9 | Ar-CH₃ |

| 11.8 | -N(CH₂CH₃)₂ |

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 250.2165 | 250.2168 |

Table 4: Major Fragmentation Ions in the MS/MS Spectrum of this compound

| Fragment m/z | Proposed Structure/Fragment |

| 151.1117 | [Thymol+H]⁺ |

| 100.1277 | [CH₂=N⁺(CH₂CH₃)₂] |

| 86.1018 | [HN⁺(CH₂CH₃)₂] |

Visualizations

Predicted Physicochemical Properties of 2-Thymoloxytriethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thymoloxytriethylamine, systematically known as N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine, is a tertiary amine of interest in various research domains. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and enabling computational modeling studies. This technical guide provides a summary of the predicted physicochemical properties of this compound, details established experimental protocols for their determination, and presents a generalized workflow for in-silico property prediction.

Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties of this compound. These values have been computationally derived and provide a valuable initial assessment of the compound's characteristics.

| Property | Predicted Value |

| IUPAC Name | N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine |

| Molecular Formula | C16H27NO |

| Molecular Weight | 249.40 g/mol |

| Monoisotopic Mass | 249.20926 Da |

| XlogP | 4.5 |

| Predicted pKa | 9.2 (basic) |

| Predicted Aqueous Solubility | Low |

Experimental Protocols for Physicochemical Property Determination

While in-silico predictions are valuable for initial screening, experimental determination remains the gold standard for accurate characterization. Below are detailed methodologies for the key experiments.

Determination of pKa (Acid Dissociation Constant)

The pKa of an ionizable compound is a critical parameter influencing its solubility, absorption, and distribution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water or ethanol/water, to ensure complete dissolution.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., hydrochloric acid) is added in small, precise increments using an automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. Sophisticated software can be used to calculate the pKa by fitting the entire titration curve to the appropriate Henderson-Hasselbalch-derived equation.

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at a pH where the compound is in its neutral form) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Compound Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separatory funnel and shaken gently for a prolonged period (e.g., 24 hours) to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer at a specific pH and temperature.

-

Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.

-

Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with UV detection.

-

Reporting: The aqueous solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mol/L) at the specified pH and temperature.

In-Silico Physicochemical Property Prediction Workflow

The following diagram illustrates a generalized workflow for the computational prediction of physicochemical properties, a common practice in modern drug discovery and development.

Caption: Workflow for predicting physicochemical properties from chemical structure.

Thymol-Amine Hybrids: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol, a naturally occurring phenolic monoterpenoid, has long been recognized for its broad spectrum of biological activities. However, limitations such as suboptimal bioavailability and the need for high concentrations to achieve therapeutic effects have spurred the exploration of novel thymol-based compounds. This technical whitepaper delves into the burgeoning field of thymol-amine hybrids, synthetic constructs that couple the thymol scaffold with various amine-containing moieties. This strategic hybridization aims to enhance the therapeutic potential of the parent molecule, leading to compounds with potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising hybrid molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

Thymol, a major constituent of essential oils from plants of the Lamiaceae family, has a well-documented history of medicinal use.[1] Its diverse bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, make it an attractive scaffold for drug discovery.[2][3][4] However, the therapeutic application of thymol is often hampered by its limited water solubility and bioavailability.[2][4] To overcome these drawbacks and to potentiate its inherent biological activities, researchers have increasingly turned to the synthesis of thymol-amine hybrids.[2][5] This approach involves the covalent linkage of thymol to various amine-containing molecules, such as cyclic amines, sulfonamides, and amino acids, creating novel chemical entities with potentially superior pharmacological profiles.[5][6] This guide provides an in-depth analysis of the current state of research on thymol-amine hybrids, with a focus on their biological activities and underlying mechanisms.

Biological Activities of Thymol-Amine Hybrids

The conjugation of amines to the thymol structure has been shown to significantly modulate its biological activity, often resulting in enhanced potency and a broader spectrum of action.

Antimicrobial Activity

Thymol-amine hybrids have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[9] The introduction of amine moieties can enhance the molecule's interaction with the negatively charged bacterial cell surface, thereby increasing its efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Thymol-Amine Hybrids against Bacterial Strains

| Compound/Hybrid | Bacterial Strain | MIC (µg/mL) | Reference |

| Thymol | S. aureus | 250 - 1000 | [8] |

| Thymol | E. coli | >1000 | [10] |

| Thymol-cyclic amine hybrid 17a | S. aureus | 12.5 | [6] |

| Thymol-cyclic amine hybrid 17b | S. aureus | 3.12 | [6] |

| Thymol-cyclic amine hybrid 17c | S. aureus | 6.25 | [6] |

| Thymol-cyclic amine hybrid 17c | E. coli | 6.25 | [5] |

| Thymol derivative 3i | P. aeruginosa | 1.9 | [7] |

| Thymol derivative 3i | MRSA | 7.5 | [7] |

Anticancer Activity

The anticancer potential of thymol-amine hybrids has been explored against various cancer cell lines.[2][11] These compounds have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress metastasis.[12][13] The underlying mechanisms often involve the modulation of key signaling pathways crucial for cancer cell survival and progression, such as the PI3K/AKT and NF-κB pathways.[12][13]

Table 2: IC50 Values of Selected Thymol-Amine Hybrids against Cancer Cell Lines

| Compound/Hybrid | Cancer Cell Line | IC50 (µM) | Reference |

| Thymol | HT-29 (Colon) | ~346 | [2] |

| Thymol | HCT-116 (Colon) | ~433 | [2] |

| Thymol Derivative DT1 | HT-29 (Colon) | ~0.53 | [2] |

| Thymol Derivative DT1 | HCT-116 (Colon) | ~0.53 | [2] |

| Thymol-ciprofloxacin hybrid 7a/7b | Various cancer cells | <52 | [11] |

| Thymol-amino-thiazole hybrid 5b | EGFR expressing cells | -8.9 (kcal/mol - docking score) | |

| Thymol-amino-thiazole hybrid 5d | PDGFR expressing cells | -9.3 (kcal/mol - docking score) | |

| Thymol/Carvacrol combination | MCF-7 (Breast) | 0.92 (µg/mL) | [14] |

| Thymol/Carvacrol combination | MDA-MB-231 (Breast) | 1.46 (µg/mL) | [14] |

Anti-inflammatory Activity

Thymol itself is known to possess anti-inflammatory properties by targeting key inflammatory signaling pathways such as NF-κB and JAK/STAT.[15][16] The synthesis of thymol-amine hybrids is anticipated to modulate and potentially enhance these effects. The anti-inflammatory action of these compounds is often attributed to their ability to reduce the production of pro-inflammatory cytokines and mediators.[15]

Antioxidant Activity

The phenolic hydroxyl group of thymol contributes to its antioxidant activity.[4] Hybridization with amine moieties can influence this activity. The antioxidant potential of these hybrids is typically evaluated through assays such as DPPH and ABTS radical scavenging. A combination of thymol and its isomer carvacrol has shown synergistic antioxidant effects.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thymol-amine hybrids.

Synthesis of Thymol-Amine Hybrids (General Williamson Ether Synthesis)

This protocol describes a common method for synthesizing thymol-based ether derivatives.[16]

-

Reaction Setup: To a stirring solution of thymol (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) (1.1 equivalents) under a nitrogen atmosphere.

-

Stirring: Stir the suspension for 15 minutes at room temperature.

-

Addition of Amine Halide: Add the appropriate amine-containing alkyl or benzyl bromide (1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[7]

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the thymol-amine hybrid in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thymol-amine hybrid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

-

Cell Treatment: Treat cells with the thymol-amine hybrid at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Thymol-amine hybrids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways implicated in their anticancer and anti-inflammatory activities.

Conclusion and Future Directions

Thymol-amine hybrids represent a promising class of compounds with enhanced biological activities compared to the parent thymol molecule. The research summarized in this whitepaper highlights their significant potential as antimicrobial and anticancer agents. The ability to modulate key signaling pathways such as PI3K/AKT and NF-κB underscores their therapeutic relevance.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of different amine moieties and linker strategies is needed to optimize the biological activity and pharmacokinetic properties of these hybrids.

-

In Vivo Efficacy and Toxicity: While in vitro studies have shown promising results, comprehensive in vivo studies are crucial to evaluate the efficacy, safety, and pharmacokinetic profiles of lead compounds.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular targets and downstream effects of these hybrids will provide a deeper understanding of their mechanisms of action.

-

Formulation and Drug Delivery: The development of suitable formulations to improve the bioavailability and targeted delivery of thymol-amine hybrids will be essential for their clinical translation.

References

- 1. studylib.net [studylib.net]

- 2. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 11. Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

Unraveling a Chemical Enigma: The Case of 2-Thymoloxytriethylamine

A comprehensive investigation into the chemical identity and properties of "2-Thymoloxytriethylamine" has revealed a significant challenge: the compound does not appear to be a recognized or documented chemical entity in publicly available scientific databases. Despite extensive searches for its molecular structure, synthesis protocols, and spectroscopic data, no specific information corresponding to this name could be retrieved. This suggests that "this compound" may be a novel, yet uncharacterized compound, a misnomer, or a substance described in proprietary or less accessible literature.

The name itself provides clues to a hypothetical structure. "Thymoloxy" suggests the presence of a thymol group—a derivative of phenol with a characteristic isopropyl and methyl substitution pattern—connected through an ether linkage. "Triethylamine" is a common tertiary amine. The "2-" prefix would typically indicate the point of attachment on the triethylamine moiety, specifically on one of the ethyl chains at the second carbon atom.

A plausible, yet unconfirmed, structure for this compound would therefore involve the oxygen atom of thymol forming an ether bond with the second carbon of one of the ethyl groups of triethylamine.

Hypothetical Synthesis and Experimental Considerations

While no specific experimental protocols for the synthesis of "this compound" exist in the literature, one could propose a potential synthetic route based on established organic chemistry principles. A common method for synthesizing ethers is the Williamson ether synthesis.

Proposed Synthetic Workflow

This would likely involve the deprotonation of thymol with a suitable base to form the thymoxide anion, which would then act as a nucleophile. This would be followed by a reaction with a halo-substituted triethylamine, such as 2-chloro-N,N-diethylethanamine.

Figure 1. Proposed Williamson ether synthesis for this compound.

Key Experimental Protocols

Materials:

-

Thymol

-

Sodium hydride (or another suitable strong base)

-

2-chloro-N,N-diethylethanamine

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

Procedure:

-

Dissolve thymol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the thymol.

-

Once the deprotonation is complete, add 2-chloro-N,N-diethylethanamine to the reaction mixture.

-

Allow the reaction to proceed, possibly with heating, while monitoring its progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove unreacted starting materials and byproducts.

-

Purify the crude product using column chromatography or distillation.

Characterization: The successful synthesis of the target molecule would require rigorous characterization to confirm its molecular structure. Key analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the connectivity of atoms and confirming the presence of both the thymol and triethylamine fragments.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and provide fragmentation patterns that support the proposed structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C stretch of the ether linkage.

Potential Signaling Pathways and Biological Activity

Given the lack of data, any discussion of the biological activity or signaling pathways of "this compound" is purely speculative. However, one could hypothesize potential activities based on its constituent parts. Thymol itself is known for its antiseptic, antibacterial, and antifungal properties. Triethylamine is a base and a common reagent in organic synthesis.

The combination of a bulky, lipophilic thymol group with a tertiary amine could potentially lead to compounds with interesting pharmacological properties. For instance, many local anesthetics and anticholinergic drugs feature a tertiary amine connected to an aromatic group via a linker.

Figure 2. Logical workflow for investigating a novel chemical entity.

Data Summary

As no quantitative data for "this compound" is available in the scientific literature, a data table cannot be provided. Should this compound be synthesized and characterized, key data points to be collected would include:

| Property | Expected Data Type |

| Molecular Formula | Text |

| Molecular Weight | g/mol |

| Melting Point/Boiling Point | °C |

| ¹H NMR Chemical Shifts | ppm |

| ¹³C NMR Chemical Shifts | ppm |

| Mass Spectrum (m/z) | Mass-to-charge ratio |

| IR Absorption Peaks | cm⁻¹ |

Technical Guide: Solubility and Stability Assessment of 2-Thymoloxytriethylamine in Biological Buffers

Disclaimer: As of October 2025, specific experimental data on the solubility and stability of 2-Thymoloxytriethylamine is not available in the public domain. This document therefore serves as a technical guide outlining the standard methodologies and best practices for determining these critical parameters for a novel compound, using this compound as a representative example. The data presented herein is illustrative and intended to guide researchers in designing appropriate experimental protocols.

Introduction

The preclinical and clinical success of a drug candidate is intrinsically linked to its physicochemical properties. Among the most critical of these are aqueous solubility and stability, which directly influence bioavailability, manufacturability, and storage. This guide provides a comprehensive overview of the standard experimental protocols for evaluating the solubility and stability of a novel compound, exemplified by this compound, in various biologically relevant buffers. Adherence to these methodologies is essential for generating the reliable and reproducible data required for regulatory submissions and further drug development.

Solubility Determination

Aqueous solubility is a key determinant of a drug's absorption and distribution. The following sections detail a standard protocol for its measurement in common biological buffers.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

-

Preparation of Buffers: Prepare stock solutions of Phosphate-Buffered Saline (PBS, pH 7.4), Citrate Buffer (pH 5.0), and Tris-HCl (pH 8.5) at a concentration of 50 mM. Verify the pH of each buffer using a calibrated pH meter at the designated experimental temperature (e.g., 25°C and 37°C).

-

Sample Preparation: Add an excess amount of this compound powder (e.g., 10 mg) to 1 mL of each biological buffer in separate glass vials. This ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a solubility plateau.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 20 minutes) or filtration through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

Experimental Workflow: Solubility Assessment

Quantum Mechanical Modeling of 2-Thymoloxytriethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical quantum mechanical modeling study of 2-Thymoloxytriethylamine, a molecule of potential interest in drug development. In the absence of published experimental and computational data for this specific molecule, this document outlines a standard theoretical framework and computational workflow. It details the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and electronic property calculations. Furthermore, this guide presents illustrative data in structured tables and describes the experimental protocols that would be necessary to validate these computational findings. The logical flow of the computational and experimental processes is visualized using diagrams generated with Graphviz, adhering to specified formatting requirements. This document serves as a methodological template for the quantum mechanical investigation of similar molecular systems.

Introduction

This compound is a tertiary amine incorporating a thymol moiety, suggesting potential applications in medicinal chemistry due to the known biological activities of both thymol and triethylamine derivatives. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum mechanical level is crucial for elucidating its potential mechanism of action and for designing more potent and selective analogues.

Quantum mechanical modeling offers a powerful in-silico approach to investigate the fundamental properties of molecules, providing insights that can be challenging to obtain through experimental methods alone.[1][2][3] This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of pharmaceutical interest.[1][4][5][6][7]

This document will detail the theoretical background, computational and experimental methodologies, and present hypothetical results for the structural, vibrational, and electronic properties of this compound.

Theoretical and Computational Methodology

The quantum mechanical calculations outlined herein are based on Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule by solving the Kohn-Sham equations, where the central quantity is the electron density.[4][5][6]

Software and Computational Details

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional would be employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic properties for organic molecules.

Computational Workflow

The computational investigation of this compound would follow a systematic workflow, as depicted in the diagram below.

Hypothetical Computational Results

This section presents the kind of quantitative data that would be generated from the quantum mechanical modeling of this compound.

Molecular Geometry

Following geometry optimization, the key structural parameters of this compound would be determined. A selection of these hypothetical parameters is presented in the tables below.

Table 1: Selected Optimized Bond Lengths of this compound

| Bond | Bond Length (Å) |

| O-C(thymol) | 1.375 |

| O-C(ethyl) | 1.432 |

| N-C(ethyl) | 1.468 |

| C=C(aromatic) | 1.395 - 1.405 |

| C-H(aromatic) | 1.085 |

| C-H(alkyl) | 1.095 - 1.105 |

Table 2: Selected Optimized Bond Angles of this compound

| Angle | Bond Angle (°) |

| C(thymol)-O-C(ethyl) | 118.5 |

| O-C(ethyl)-C(ethyl) | 108.2 |

| C(ethyl)-N-C(ethyl) | 110.3 |

| C-C-C(aromatic) | 119.5 - 120.5 |

Table 3: Selected Optimized Dihedral Angles of this compound

| Dihedral Angle | Angle (°) |

| C(aromatic)-C(thymol)-O-C(ethyl) | 178.5 |

| C(thymol)-O-C(ethyl)-C(ethyl) | -175.2 |

| O-C(ethyl)-C(ethyl)-N | 65.8 |

| C(ethyl)-C(ethyl)-N-C(ethyl) | 170.1 |

Vibrational Analysis

A frequency calculation would be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Table 4: Selected Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| ν(O-H) | - | - | (Absent in this molecule) |

| ν(C-H) aromatic | 3100 - 3000 | Medium | Aromatic C-H stretch |

| ν(C-H) alkyl | 2980 - 2850 | Strong | Aliphatic C-H stretch |

| ν(C=C) aromatic | 1600 - 1450 | Medium-Strong | Aromatic ring stretch |

| ν(C-O) | 1250 | Strong | Aryl-alkyl ether stretch |

| ν(C-N) | 1150 | Medium | C-N stretch |

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity.

Table 5: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 Debye |

Experimental Validation Protocols

To validate the theoretical results, a series of experimental investigations would be essential. The following sections detail the standard protocols for these experiments.

Synthesis of this compound

A plausible synthetic route for this compound would involve the Williamson ether synthesis.

Protocol:

-

Thymol would be dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Sodium hydride would be added portion-wise at 0 °C to deprotonate the thymol, forming sodium thymoxide.

-

2-Chloro-N,N-diethylethanamine would then be added to the reaction mixture.

-

The reaction would be heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent.

-

The crude product would be purified by column chromatography.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.[8][9][10][11]

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9][11]

-

¹H NMR: To determine the proton environment in the molecule. The sample would be dissolved in deuterated chloroform (CDCl₃), and the spectrum recorded on a 400 MHz or 500 MHz spectrometer.

-

¹³C NMR: To identify the number and types of carbon atoms. The spectrum would be recorded using the same sample and instrument as for ¹H NMR.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy [8][11]

-

To identify the functional groups present by measuring the absorption of infrared radiation. A small amount of the purified compound would be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

4.2.3. Mass Spectrometry (MS) [8][9]

-

To determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

4.2.4. UV-Visible Spectroscopy [11]

-

To study the electronic transitions within the molecule. The sample would be dissolved in a suitable solvent like ethanol or acetonitrile, and the absorbance measured over the UV-Vis range (typically 200-800 nm).

Correlation of Theoretical and Experimental Data

A critical aspect of this study would be the comparison of the computationally predicted data with the experimental results.

-

Structural Parameters: Calculated bond lengths and angles would be compared with data from X-ray crystallography if a suitable crystal can be obtained.

-

Vibrational Frequencies: The calculated IR and Raman spectra would be compared with the experimental FTIR and Raman spectra. A scaling factor may be applied to the calculated frequencies to improve agreement.

-

Electronic Transitions: The calculated electronic transitions (from Time-Dependent DFT) would be correlated with the absorption maxima observed in the experimental UV-Vis spectrum.

Conclusion

This technical guide has outlined a hypothetical yet rigorous approach to the quantum mechanical modeling of this compound. By employing Density Functional Theory, a detailed understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The validation of these computational predictions through established experimental protocols is crucial for ensuring the accuracy of the theoretical model. The workflow and methodologies described herein provide a solid foundation for future computational and experimental investigations of this and related molecules, which can significantly contribute to rational drug design and development efforts.[2][3][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum mechanical methods for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 6. Density functional theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 9. jchps.com [jchps.com]

- 10. sydney.edu.au [sydney.edu.au]

- 11. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quantumgrad.com [quantumgrad.com]

Initial Toxicity Screening of Novel Thymol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol, a natural monoterpenoid phenol found in the essential oils of thyme and other plants, has garnered significant interest for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. Consequently, the synthesis of novel thymol derivatives is an active area of research aimed at enhancing its therapeutic potential and exploring new applications. However, the initial assessment of the toxicological profile of these new chemical entities is a critical and mandatory step in the drug development process. This technical guide provides a comprehensive overview of the core methodologies for the initial toxicity screening of novel thymol derivatives, focusing on in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute oral toxicity studies. Detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows are included to assist researchers in designing and conducting these essential preliminary safety evaluations.

Data Presentation: In Vitro and In Vivo Toxicity of Thymol and its Derivatives

The following tables summarize publicly available quantitative data on the cytotoxicity and acute oral toxicity of thymol and some of its derivatives. This data serves as a reference for comparison when screening novel analogues.

Table 1: In Vitro Cytotoxicity of Thymol and Selected Derivatives (MTT Assay)

| Compound | Cell Line | Assay | IC50 Value | Citation |

| Thymol | HT-29 (Human colorectal adenocarcinoma) | MTT | 52 µg/mL | [1] |

| Thymol | HCT-116 (Human colorectal carcinoma) | MTT | 65 µg/mL | [1] |

| Thymol | A549 (Human lung carcinoma) | MTT | 112 µg/mL (745 µM) | [2] |

| Acetic acid thymol ester (DT1) | HT-29 | MTT | ~0.08 µg/mL | [1] |

| Acetic acid thymol ester (DT1) | HCT-116 | MTT | ~0.08 µg/mL | [1] |

| Thymol β-D-glucoside (DT2) | HT-29 | MTT | ~2100 µg/mL | [1] |

| Thymol β-D-glucoside (DT2) | HCT-116 | MTT | ~1300 µg/mL | [1] |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7 (Human breast adenocarcinoma) | MTT | 7.45 µM | [3] |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | NCI-H460 (Human non-small cell lung cancer) | MTT | 28.63 µM | [3] |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | HeLa (Human cervical adenocarcinoma) | MTT | 15.21 µM | [3] |

Table 2: In Vivo Acute Oral Toxicity of Thymol

| Species | Sex | LD50 Value | Citation |

| Rat | - | 980 mg/kg | [4] |

| Rat (formulation) | Male | 2462.23 mg/kg | [4] |

| Mouse | Male | 1800 ± 224 mg/kg | [5] |

| Mouse | - | 650 mg/kg | [5] |

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are based on established methods and can be adapted for the specific novel thymol derivatives being tested.

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the novel thymol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

In Vitro Genotoxicity Assays

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Protocol:

-

Cell Treatment: Treat cells with various concentrations of the novel thymol derivatives for a defined period.

-

Cell Harvesting and Embedding: Harvest the cells and resuspend them in low melting point agarose at 37°C. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) will migrate faster and form a "comet tail".

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.

The micronucleus assay is a genotoxicity test for the detection of agents that cause chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have lagged behind at anaphase.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with at least three concentrations of the test compound. A positive and negative control should be included. For compounds that may require metabolic activation, treatment is performed in the presence of a liver S9 fraction.

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one cell division.

-

Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.

-

Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Calculate the frequency of micronucleated cells for each concentration and compare it to the negative control. A dose-dependent, statistically significant increase in the frequency of micronucleated cells indicates a positive genotoxic effect.[6]

Mandatory Visualizations

Experimental and Logical Workflows

Initial toxicity screening workflow for novel thymol derivatives.

Signaling Pathways

Thymol-induced mitochondrial-mediated apoptosis signaling pathway.

Conclusion

The initial toxicity screening of novel thymol derivatives is a crucial step in their development as potential therapeutic agents. The methodologies outlined in this guide, including in vitro cytotoxicity and genotoxicity assays, provide a robust framework for the preliminary safety assessment of these compounds. The provided data on thymol and its existing derivatives offer a valuable baseline for comparison. By systematically evaluating the toxicological properties of new derivatives, researchers can identify promising candidates for further development while ensuring that potentially harmful compounds are screened out at an early stage. This systematic approach, combining quantitative data analysis with detailed experimental protocols, will facilitate informed decision-making in the drug discovery and development pipeline.

References

- 1. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymol induces mitochondrial pathway-mediated apoptosis via ROS generation, macromolecular damage and SOD diminution in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajbasweb.com [ajbasweb.com]

- 5. bgrci.de [bgrci.de]

- 6. Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Thymol-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol (2-isopropyl-5-methylphenol), a naturally occurring monoterpenoid phenol found predominantly in thyme and oregano, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] For centuries, it has been utilized in traditional medicine for its antiseptic, antibacterial, antifungal, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning thymol's diverse therapeutic effects, offering a valuable resource for researchers and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of thymol's action.

Antimicrobial Mechanisms of Action

Thymol exhibits potent antimicrobial activity against a wide range of pathogens, including bacteria and fungi.[3][4] Its primary mode of action involves the disruption of microbial cell membranes, leading to a cascade of events that culminate in cell death.[3][5]

Disruption of Cell Membrane Integrity

Thymol's hydrophobic nature allows it to partition into the lipid bilayer of bacterial and fungal cell membranes.[6] This interaction disrupts membrane fluidity and increases permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[3][6][7] This disruption of the cell membrane is a key factor in its bactericidal and fungicidal effects.[3][5]

Experimental Protocol: Membrane Permeability Assay

A common method to assess membrane permeability involves quantifying the leakage of intracellular materials. For instance, the leakage of double-strand DNA (dsDNA) and proteins can be measured. An overnight bacterial culture is diluted in fresh broth and grown to a specific optical density (e.g., OD600nm of 0.12 to 0.14). The culture is then treated with thymol at various concentrations. At different time points, aliquots are centrifuged, and the supernatant is analyzed for the presence of leaked dsDNA (using a fluorescent dye like SYTOX Green) and proteins (using a standard protein quantification assay like the Bradford assay).[6]

Alteration of Membrane Potential

Thymol can cause a rapid depolarization of the cytoplasmic membrane in bacteria.[8][9] This dissipation of the membrane potential disrupts the proton motive force, which is crucial for ATP synthesis, nutrient transport, and other essential cellular processes.[8][9]

Experimental Protocol: Membrane Potential Assay

Flow cytometry in conjunction with a membrane potential-sensitive dye, such as DiOC2(3), is frequently used to measure changes in bacterial membrane potential. Bacterial cells are treated with thymol and then stained with the dye. The ratio of red to green fluorescence intensity reflects the membrane potential. A decrease in this ratio indicates membrane depolarization. For example, treatment of E. coli with 200 mg/l thymol caused a significant decrease in the red/green fluorescence ratio, indicating depolarization.[9]

Inhibition of Fungal Ergosterol Biosynthesis

In fungi, thymol's mechanism of action also involves targeting the cell membrane, specifically by interfering with ergosterol, a vital component of the fungal cell membrane.[10] Thymol appears to bind to ergosterol, leading to increased ion permeability and ultimately cell death.[10] Evidence for this interaction comes from experiments where the addition of exogenous ergosterol to the culture medium mitigates the antifungal effect of thymol.[10]

Experimental Protocol: Ergosterol-Binding Assay

To determine if thymol interacts with ergosterol, a broth microdilution susceptibility test can be performed with and without the addition of exogenous ergosterol to the growth medium. A significant increase in the minimum inhibitory concentration (MIC) of thymol in the presence of ergosterol suggests a direct interaction between thymol and ergosterol in the fungal cell membrane.[10]

Inhibition of Telomerase

Recent studies in Saccharomyces cerevisiae have revealed a novel antifungal mechanism of thymol involving the inhibition of telomerase.[11] Chemical-genetic profiling showed that yeast mutants with deletions in genes related to telomere length maintenance were highly susceptible to thymol.[11] Further investigation revealed that thymol treatment leads to a reduction in telomere size and a decrease in the mRNA expression of EST2, which encodes the reverse transcriptase subunit of telomerase.[11]

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key contributor to numerous diseases.[12][13] Thymol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[12][14][15]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13][16] Thymol has been shown to inhibit the activation of the NF-κB pathway.[12][14] It can block the phosphorylation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[14][17] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[14][17]

Downregulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is another critical regulator of the inflammatory response.[12][18] Thymol has been observed to block the phosphorylation of these key MAPK proteins in response to inflammatory stimuli like lipopolysaccharide (LPS).[14] By down-regulating the MAPK pathway, thymol further contributes to the suppression of pro-inflammatory cytokine production.[1][14]

Antioxidant Mechanisms of Action

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases.[19][20] Thymol possesses potent antioxidant properties, acting through multiple mechanisms to counteract oxidative damage.[1][21]

Direct Scavenging of Reactive Oxygen Species (ROS)

Thymol can directly scavenge various reactive oxygen species, including superoxide anion radicals (O2•−), hydroxyl radicals (HO•), and singlet oxygen (1O2).[19][20] The phenolic hydroxyl group in thymol's structure is crucial for its free radical scavenging activity.[1][2]

Upregulation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][22] Thymol has been shown to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[12][22] Activation of the Nrf2/HO-1 pathway enhances the cellular antioxidant defense system, thereby protecting cells from oxidative damage.[12][23]

Experimental Protocol: Western Blot for Nrf2 and HO-1 Expression

To investigate the effect of thymol on the Nrf2/HO-1 pathway, Western blotting is a standard technique. Cells or tissue homogenates are treated with thymol. Proteins are then extracted, separated by size via SDS-PAGE, and transferred to a membrane. The membrane is incubated with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[23]

Quantitative Data Summary

The following tables summarize some of the reported quantitative data for the bioactivity of thymol.

Table 1: Antimicrobial Activity of Thymol

| Organism | Activity | Value | Reference |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.31 mg/ml | [1] |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 5.00 mg/ml | [1] |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 39.0 μg/mL | [10] |

| Staphylococcus aureus | Membrane Damage (500 μg/mL) | 7.82% | [8] |

| Escherichia coli | Growth Inhibition (200 mg/l) | Significant | [9] |

Table 2: Anti-inflammatory and Antioxidant Activity of Thymol

| Activity | Cell/Model System | Concentration/Dose | Effect | Reference |

| Inhibition of ROS | LPS-induced murine macrophages | IC50 = 3 μg/ml | - | [1] |

| Inhibition of RNS | LPS-induced murine macrophages | IC50 = 4.7 μg/ml | - | [1] |

| Inhibition of COX-1 | In vitro | IC50 = 0.2 μM | - | [1] |

| Inhibition of LPS-stimulated inflammatory response | Mouse mammary epithelial cells | 40 μg/ml | Downregulation of MAPK and NF-κB | [1][14] |

| Upregulation of Nrf2 and HO-1 | Rat liver | 10 mg/kg | Increased expression | [22] |

Conclusion

Thymol-based compounds exhibit a remarkable range of biological activities, underpinned by a complex interplay of molecular mechanisms. Their ability to disrupt microbial membranes, modulate key inflammatory and antioxidant signaling pathways, and interfere with fungal-specific processes highlights their potential for development as novel therapeutic agents. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in harnessing the therapeutic potential of thymol. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety in various therapeutic applications.

References

- 1. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thymol Disrupts Cell Homeostasis and Inhibits the Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antibacterial mechanism of carvacrol and thymol against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thymol antifungal mode of action involves telomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bohrium.com [bohrium.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Thymol has antifungal activity against Candida albicans during infection and maintains the innate immune response required for function of the p38 MAPK signaling pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of thymol and its derivatives on reactions generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Thymol: Nature's Antioxidants and Preservative for Food [univook.com]

- 22. Thymol and p-Cymene Protect the Liver by Mitigating Oxidative Stress, Suppressing TNF-α/NF-κB, and Enhancing Nrf2/HO-1 Expression in Immobilized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Testing the Antimicrobial Activity of 2-Thymoloxytriethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol, a natural monoterpenoid phenol, and its derivatives have demonstrated significant antimicrobial properties against a broad spectrum of pathogens.[1][2][3] The increasing threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents like 2-Thymoloxytriethylamine.[2] These application notes provide detailed protocols for determining the antimicrobial efficacy of this compound by establishing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The primary antimicrobial mechanism of thymol and its derivatives involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death.[4][5] This disruption is a key factor in their bactericidal activity.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized for clear comparison. The following tables provide a template for presenting the obtained MIC and MBC values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | |

| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | |

| Escherichia coli (e.g., ATCC 25922) | Gram-negative | |

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | ||

| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | ||

| Escherichia coli (e.g., ATCC 25922) | Gram-negative | ||

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | ||

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7][8]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)